Cas no 1807171-29-4 (2-Chloro-6-nitropyridine-3-acetic acid)
2-Chloro-6-nitropyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-nitropyridine-3-acetic acid
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- Inchi: 1S/C7H5ClN2O4/c8-7-4(3-6(11)12)1-2-5(9-7)10(13)14/h1-2H,3H2,(H,11,12)
- InChI Key: SAFTUDNZEFFAEY-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C([N+](=O)[O-])N=1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 1.4
- Topological Polar Surface Area: 96
2-Chloro-6-nitropyridine-3-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009770-250mg |
2-Chloro-6-nitropyridine-3-acetic acid |
1807171-29-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029009770-1g |
2-Chloro-6-nitropyridine-3-acetic acid |
1807171-29-4 | 95% | 1g |
$2,923.95 | 2022-03-31 |
2-Chloro-6-nitropyridine-3-acetic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Chloro-6-nitropyridine-3-acetic acid
Recent Advances in the Application of 2-Chloro-6-nitropyridine-3-acetic acid (CAS: 1807171-29-4) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-6-nitropyridine-3-acetic acid (CAS: 1807171-29-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound, characterized by its chloro and nitro substituents on the pyridine ring, serves as a valuable building block for the synthesis of more complex molecules with biological activity. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 2-Chloro-6-nitropyridine-3-acetic acid as a precursor in the synthesis of novel pyridine-based compounds targeting protein kinases. The researchers utilized the compound's reactive sites for selective modifications, enabling the creation of a library of derivatives with improved binding affinity and selectivity. Molecular docking studies revealed that these derivatives exhibited promising interactions with the ATP-binding sites of various kinases, suggesting potential applications in cancer therapy.
In parallel research, scientists have investigated the compound's role in modulating inflammatory pathways. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-Chloro-6-nitropyridine-3-acetic acid showed significant inhibition of pro-inflammatory cytokines in vitro. The study highlighted the compound's ability to interfere with NF-κB signaling, a key pathway in inflammatory responses, making it a potential candidate for developing new anti-inflammatory drugs.
The synthetic versatility of 2-Chloro-6-nitropyridine-3-acetic acid has also been demonstrated in materials science applications. Researchers have successfully incorporated this building block into conjugated polymers for organic electronic devices, taking advantage of its electron-withdrawing properties. These developments suggest broader applications beyond pharmaceutical research, including in the field of organic electronics and sensor technologies.
Recent advances in analytical techniques have enabled more detailed characterization of 2-Chloro-6-nitropyridine-3-acetic acid and its derivatives. High-resolution mass spectrometry and advanced NMR methods have provided insights into its reactivity patterns and degradation pathways, which are crucial for optimizing synthetic protocols and ensuring product stability in pharmaceutical formulations.
Looking forward, the unique chemical properties of 2-Chloro-6-nitropyridine-3-acetic acid position it as a promising scaffold for continued drug discovery efforts. Ongoing research is exploring its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras), representing innovative approaches in modern therapeutics. The compound's ability to serve as a versatile intermediate in diverse synthetic pathways ensures its continued relevance in chemical biology and pharmaceutical development.
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